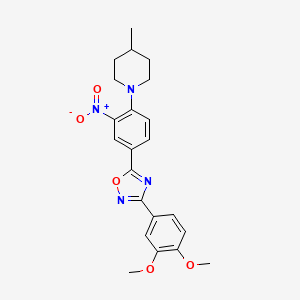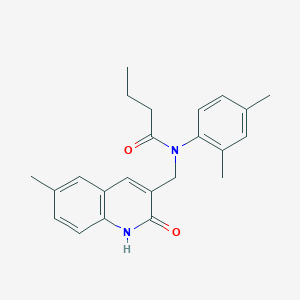
N-cyclopropyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as CP-94,253, is a chemical compound that has been extensively studied for its potential pharmacological applications. It belongs to the class of tetrahydroquinoline derivatives and has been found to possess various biological activities.
Mecanismo De Acción
The exact mechanism of action of N-cyclopropyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood. However, it has been suggested that it acts as a selective antagonist of the NMDA receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-cyclopropyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that plays a key role in excitatory synaptic transmission. It has also been found to increase the release of dopamine and serotonin, two neurotransmitters that play a crucial role in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopropyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its high selectivity for the NMDA receptor. This makes it a useful tool for studying the role of the NMDA receptor in various biological processes. However, one of the limitations of N-cyclopropyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its relatively low potency. This means that higher concentrations of the compound may be required to achieve the desired effects.
Direcciones Futuras
There are several future directions for the study of N-cyclopropyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of research is the development of more potent and selective NMDA receptor antagonists. Another area of research is the investigation of the potential use of N-cyclopropyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclopropyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide and its effects on various biological processes.
Métodos De Síntesis
The synthesis of N-cyclopropyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a complex process that involves several steps. The first step involves the reaction of 4-methylbenzoyl chloride with cyclopropylamine to form N-cyclopropyl-4-methylbenzamide. This intermediate is then reacted with 4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid to form N-cyclopropyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide.
Aplicaciones Científicas De Investigación
N-cyclopropyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential pharmacological applications. It has been found to possess various biological activities such as analgesic, anti-inflammatory, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-1-(4-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O2/c1-16-4-6-17(7-5-16)24(29)27-14-2-3-18-15-19(8-13-22(18)27)23(28)26-21-11-9-20(25)10-12-21/h4-13,15H,2-3,14H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMIZEWLQIWLNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


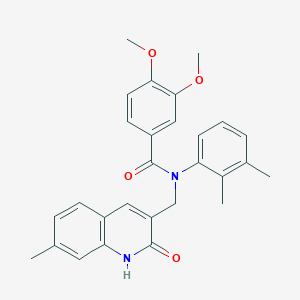

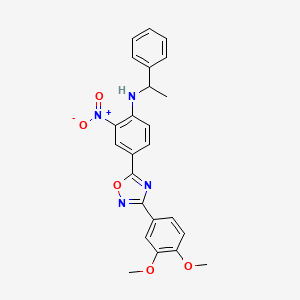
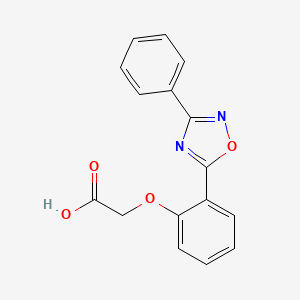




![4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione](/img/no-structure.png)
